Phellodendrine (chloride)

Description

Historical Context and Ethnobotanical Significance in Research

Traditional Knowledge Systems as a Foundation for Modern Scientific Inquiry into Phellodendrine (B48772)

The primary source of phellodendrine is the bark of the Amur Cork Tree, known botanically as Phellodendron amurense, and related species like Phellodendron chinense. wikipedia.orgncsu.eduwikipedia.org In Traditional Chinese Medicine (TCM), the dried bark is referred to as "Huang Bai" (yellow fir) and has been considered one of the 50 fundamental herbs for centuries. wikipedia.orgwhiterabbitinstituteofhealing.com The name "Huang Bai" itself is descriptive, meaning "yellow cypress," a nod to the characteristically bright yellow inner bark. wikipedia.orgwhiterabbitinstituteofhealing.com

Traditional knowledge systems, often passed down through generations, documented the use of Huang Bai for various purposes. indigenousclimatehub.caidos-research.de These long-standing empirical observations, embedded within a holistic cultural context, served as a crucial starting point for scientific investigation. indigenousclimatehub.canih.gov Western science, with its reductionist approach, sought to isolate and identify the specific chemical constituents responsible for the bark's observed properties. nih.gov The historical use of Phellodendron bark in traditional practices effectively flagged the plant as a candidate for phytochemical analysis, leading researchers to investigate its rich alkaloid content. frontiersin.orgresearchgate.net This guided approach, born from ethnobotany, is a classic example of how traditional knowledge can lay the groundwork for discovering specific bioactive compounds like phellodendrine. frontiersin.orgcouncil.science

Phellodendrine is one of several key alkaloids isolated from Phellodendron bark, alongside more well-known compounds like berberine (B55584) and palmatine (B190311). whiterabbitinstituteofhealing.comfrontiersin.org The presence of a complex mixture of these alkaloids has been a subject of significant research, with studies aiming to understand the chemical profile of different Phellodendron species. frontiersin.orgmorana-rtd.com

Table 1: Ethnobotanical Profile of Phellodendrine Source Plants

| Botanical Name | Traditional Name | Geographic Origin | Family |

|---|---|---|---|

| Phellodendron amurense | Huang Bai (关黄柏) | Northern China, Korea, Japan, Russian Far East wikipedia.orgncsu.edufrontiersin.org | Rutaceae whiterabbitinstituteofhealing.comfrontiersin.org |

| Phellodendron chinense | Huang Bai (川黄柏) | Central and Southwest China wikipedia.orgwhiterabbitinstituteofhealing.com | Rutaceae whiterabbitinstituteofhealing.comfrontiersin.org |

Methodological Approaches in Ethnobotanical Surveys for Phytochemical Discovery

The path from a traditional remedy to the isolation of a pure chemical compound like phellodendrine follows a structured ethnobotanical and phytochemical research pipeline. researchgate.netresearchgate.net This process begins with ethnobotanical surveys, which are systematic studies of the relationships between people and plants.

The initial step involves data collection in the field. Researchers conduct interviews with knowledge holders, such as traditional medicine practitioners, using semi-structured questionnaires. frontiersin.orgumpr.ac.idbohrium.com These interviews aim to document specific plants used, the parts of the plant utilized (e.g., bark, root), methods of preparation (e.g., decoction, powdering), and the traditional context of their use. umpr.ac.idscholarsresearchlibrary.com This qualitative data provides the essential leads for which plants to investigate further. juniperpublishers.com

Following the interviews, the methodological approach involves several key stages:

Specimen Collection and Identification : Plant samples mentioned by informants are collected. worldagroforestry.org Herbarium voucher specimens are prepared to ensure accurate botanical identification, allowing the collected knowledge to be linked to a specific scientific name. researchgate.networldagroforestry.org

Extraction : Once the plant material (in this case, the bark of Phellodendron) is collected, dried, and powdered, the next step is extraction. researchgate.net Various solvents and techniques are employed to draw out the chemical constituents. researchgate.netnih.gov Studies have explored different methods, such as using combined solvents or ultrasonic extraction, to optimize the yield of alkaloids like phellodendrine, berberine, and palmatine from the fresh bark. researchgate.netnih.gov

Phytochemical Screening : The crude extracts undergo qualitative and quantitative phytochemical analysis. researchgate.netumpr.ac.idjournalbji.com This screening process uses standard chemical tests and chromatographic techniques to identify the classes of compounds present, such as alkaloids, flavonoids, and terpenoids. researchgate.netumpr.ac.id

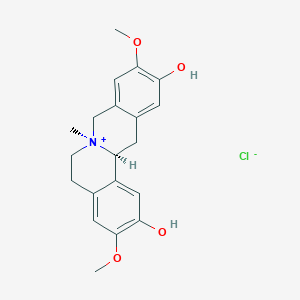

Isolation and Structural Elucidation : If the screening indicates the presence of promising compounds, researchers proceed to isolate them in pure form. mdpi.comd-nb.info This involves advanced separation techniques like column chromatography and High-Performance Liquid Chromatography (HPLC). morana-rtd.comnih.gov Once isolated, the precise chemical structure of the compound is determined using sophisticated analytical methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comd-nb.info For phellodendrine, its identity as a quaternary ammonium (B1175870) alkaloid with a specific molecular formula (C₂₀H₂₄NO₄) and structure was confirmed through these techniques. chemfaces.com

This systematic process, from documenting traditional knowledge to advanced chemical analysis, is fundamental to the field of pharmacognosy and the discovery of natural products. frontiersin.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDSNPMIYUWGN-ZOEDVAEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Evolution of Phellodendrine Research Trajectories

Advanced Extraction Techniques for Phellodendrine from Natural Sources

The extraction of phellodendrine, a quaternary ammonium (B1175870) alkaloid, from plant matrices requires carefully selected and optimized methods to ensure high yield and purity.

The choice of solvent is a critical factor in the extraction of phellodendrine. As a quaternary ammonium alkaloid, phellodendrine exhibits good solubility in water, alcohol, and acidic water, while being generally insoluble in lipophilic organic solvents. researchgate.net Free alkaloids and their salts are soluble in methanol (B129727) and ethanol (B145695). researchgate.net

Research has shown that combined solvent systems are more effective than single solvents for extracting phellodendrine and other alkaloids from Phellodendron bark. nih.govresearchgate.net For instance, a hydrochloric acid/methanol solvent system has been identified as an optimal choice. researchgate.net The acidification of the solvent aids in the extraction of these basic alkaloids.

Optimization of extraction parameters such as solvent concentration, temperature, time, and the solvent-to-solid ratio is crucial for maximizing yield. For example, in the context of extracting phenolic compounds, which often co-exist with alkaloids, response surface methodology (RSM) has been used to determine the optimal conditions for hydroalcoholic solvent extractions. scielo.br Studies on other plant materials have shown that ternary solvent systems (e.g., CO2, ethanol, and water) can significantly enhance extraction yields compared to pure or binary systems. csic.es

Recent innovations include the use of natural deep eutectic solvents (NaDESs), which are considered green and sustainable alternatives to conventional organic solvents. rsc.orgmdpi.com The efficiency of NaDESs, such as those composed of choline (B1196258) chloride and glycerol, can be influenced by their water content, which helps to reduce viscosity and improve solubility. semanticscholar.org

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, time, and solvent consumption. nih.govnih.gov

Ultrasonic-Assisted Extraction (UAE) has proven to be particularly effective for extracting phellodendrine. Studies have demonstrated that UAE is significantly more efficient than conventional distillation and Soxhlet extraction methods. researchgate.netnih.gov The combination of hydrochloric acid/methanol with ultrasonic treatment resulted in a high extraction yield of 24.41 mg/g for phellodendrine from fresh Phellodendron bark. researchgate.netnih.gov The advantages of UAE include shorter extraction times, reduced material consumption, and simpler operation. researchgate.net The effectiveness of UAE is often attributed to the cavitation effect of ultrasound waves, which disrupts plant cell walls and enhances mass transfer. nih.gov

Soxhlet extraction , a traditional method, has been found to be less effective for phellodendrine compared to UAE. researchgate.netnih.gov While it can be used, it generally results in lower yields and requires longer extraction times and larger volumes of solvent. science.govscience.gov

Supercritical Fluid Extraction (SFE) is a green and advanced technique that uses supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. boku.ac.atajgreenchem.com SFE is advantageous for its ability to extract compounds at low temperatures, preserving thermosensitive molecules, and leaving minimal solvent residue. boku.ac.atmdpi.com The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature. mdpi.com While SFE is highly effective for lipophilic compounds and has been applied to extract various alkaloids, specific optimized protocols for phellodendrine are less detailed in the available literature. boku.ac.atmdpi.com The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like alkaloids using SC-CO2. mdpi.com

A novel and efficient method for the extraction of quaternary alkaloids, including phellodendrine, from Phellodendri chinensis cortex is micro Matrix Solid-Phase Dispersion (MSPD) . nih.gov This technique combines sample disruption, extraction, and clean-up into a single step, making it rapid, simple, and environmentally friendly due to the small amounts of sample and solvents required. mdpi.com

In a specific application, a micro-MSPD method used silica (B1680970) gel as the sorbent. nih.gov The sample was ground with the sorbent at a 1:1 mass ratio for one minute to ensure thorough homogenization and cell disruption. nih.gov The elution of the target alkaloids was achieved using a methanol/water mixture (9:1) containing sodium hexane (B92381) sulfonate. nih.govmdpi.com The ion-pairing reagent (sodium hexane sulfonate) forms a neutral ion pair with the positively charged quaternary alkaloids, which facilitates their selective extraction. nih.gov This method proved to be highly sensitive and required only a small volume of eluent. nih.gov

Application of Modern Extraction Methodologies (e.g., Ultrasonic Extraction, Soxhlet Extraction, Supercritical Fluid Extraction)

Strategic Isolation and Purification Protocols for Phellodendrine (chloride)

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, strategic isolation and purification steps are necessary to obtain phellodendrine with high purity.

Chromatography is the cornerstone for the isolation and purification of phytoconstituents. iipseries.org A combination of different chromatographic techniques is often employed to separate phellodendrine from other co-extracted compounds like berberine, palmatine, and obacunone. cabidigitallibrary.org

A common strategy involves initial fractionation of the crude extract using liquid-liquid extraction with solvents of increasing polarity (e.g., ethyl acetate, n-butanol). cabidigitallibrary.org The resulting fractions are then subjected to various column chromatography techniques.

Silica Gel Column Chromatography: This is widely used for the initial separation of compounds based on their polarity. cabidigitallibrary.org

ODS (Octadecylsilane) Column Chromatography: A type of reversed-phase chromatography, ODS is effective for separating alkaloids from the more polar fractions (e.g., n-butanol fraction). cabidigitallibrary.org

Sephadex LH-20 Column Chromatography: This gel filtration chromatography separates molecules based on their size and is also used in the purification process. cabidigitallibrary.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often the final step to achieve high purity of the isolated compounds. iipseries.orgcabidigitallibrary.org

Counter-Current Chromatography (CCC): Advanced CCC methods, such as pH-zone refining CCC and online-storage inner-recycling CCC, have been successfully used to separate alkaloids and other compounds from Phellodendron chinense. researchgate.net These techniques are liquid-liquid partition chromatography methods that avoid the use of solid stationary phases, which can cause irreversible adsorption of samples.

One study successfully isolated phellodendrine (10 mg) from a 10 kg batch of Phellodendri Chinensis Cortex by first performing a solvent extraction, followed by fractionation with n-butanol. The n-butanol fraction was then subjected to ODS column chromatography for purification. cabidigitallibrary.org

The efficiency of an isolation protocol is determined by its ability to yield pure compounds in a reasonable quantity and time.

The combination of multiple chromatographic techniques, as described above, proves to be a highly effective and efficient strategy. cabidigitallibrary.org While each individual step might have its limitations, their sequential application allows for the systematic removal of impurities and the separation of structurally similar alkaloids. For instance, initial fractionation with solvents and subsequent column chromatography on silica gel or ODS effectively reduces the complexity of the extract, which then allows for finer purification using more advanced techniques like preparative HPLC or CCC. cabidigitallibrary.orgresearchgate.net

Ultimately, the most efficient isolation protocols are multi-step processes that begin with a high-yield, selective extraction method and are followed by a logical sequence of chromatographic separations that exploit the different physicochemical properties of the target compound and its co-occurring impurities.

Advanced Chromatographic Techniques for Purity Enhancement and Separation

Rigorous Quantitative and Qualitative Analytical Methodologies for Phellodendrine (chloride) in Research

The accurate identification and quantification of phellodendrine (chloride) in various matrices, particularly in complex botanical extracts, are paramount for quality control and comprehensive research. To this end, a suite of sophisticated analytical techniques has been developed and validated, ensuring the reliability and consistency of research findings. These methodologies are crucial for everything from the chemical fingerprinting of traditional medicines to the detailed pharmacokinetic studies of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications in Phellodendrine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phellodendrine. oup.com Methods coupled with a diode array detector (DAD) are frequently employed for the simultaneous determination of phellodendrine alongside other major constituents in plant extracts like Phellodendri Amurensis Cortex. oup.com A typical HPLC separation might be achieved on a C18 column with a gradient elution system, often involving a mobile phase of acetonitrile (B52724) and an acidic aqueous solution, such as 0.1% phosphoric acid. oup.com This approach allows for the effective separation and quantification of phellodendrine from a complex mixture of alkaloids and limonins. oup.com

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (less than 2 µm), which allows for increased resolution, speed, and sensitivity. rroij.com This technology has been successfully applied to the analysis of phellodendrine, offering shorter run times and improved separation efficiency. rroij.comnih.gov UPLC systems are particularly advantageous for high-throughput screening and detailed metabolic profiling. rroij.com

A comparative analysis of various HPLC methods reveals the versatility of the technique. For instance, different mobile phase compositions, such as acetonitrile combined with varying concentrations of phosphoric acid, formic acid, or ammonium chloride, have been tested to optimize the separation of phellodendrine and other alkaloids. oup.com The selection of the detection wavelength is also critical; while alkaloids like phellodendrine show good absorbance at around 275 nm or 280 nm, multi-wavelength detection is often employed to simultaneously analyze other compound classes with different maximum absorptions. mdpi.com

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Diamonsil-C18 (4.6 mm × 200 mm, 5 μm) | Acetonitrile and 0.1% phosphoric acid (with 0.02 mol sodium dihydrogen phosphate (B84403) per liter) | DAD | Simultaneous determination of phellodendrine and six other major constituents in Phellodendri amurensis cortex. | oup.com |

| HPLC-DAD | Kromasil C18 | 0.1% aqueous phosphoric acid and acetonitrile | DAD | Validated method for fingerprint analysis, identifying phellodendrine chloride among 44 common peaks in a traditional formula. | chemfaces.comnih.gov |

| UPLC/Q-TOF-MS | Waters ACQUITY UPLC BEH C18 (2.1×50 mm, 1.7 μm) | Water (containing 0.2% formic acid) and acetonitrile (containing 0.2% formic acid) | Q-TOF-MS | Developed a fingerprinting method identifying 16 common peaks, with phellodendrine being one of ten tentatively identified compounds. | nih.gov |

Integration of Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-DAD-MS, UHPLC/Q-TOF MS) for Structural Elucidation and Metabolite Profiling

The coupling of liquid chromatography with mass spectrometry (MS) provides a powerful tool for the structural elucidation and metabolite profiling of phellodendrine. nsc.ru Techniques such as HPLC-DAD-MS and Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) are instrumental in this regard. nih.govpsu.edu

Mass spectrometry offers high sensitivity and specificity, allowing for the determination of the mass-to-charge ratio (m/z) of phellodendrine and its fragments, which is crucial for confirming its identity and elucidating its structure. nsc.rupioneerpublisher.com In a typical HPLC-ESI-MS/MS analysis, phellodendrine can be identified by its specific precursor and product ions. jlu.edu.cn For example, in one study, the ion transition at m/z 342.20 → 192.20 was used for monitoring phellodendrine. researchgate.net

UHPLC/Q-TOF MS has been employed for the chemical fingerprinting of Phellodendri Amurensis Cortex, where phellodendrine was one of several compounds identified based on its mass spectral data. nih.gov This high-resolution mass spectrometry technique allows for accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. phcog.com Furthermore, UHPLC-Q-Orbitrap MS has been used to compare the chemical profiles of raw and processed herbs, revealing changes in the content of phellodendrine and other alkaloids during processing. frontiersin.org

Validation Parameters for Quantitative Assays (e.g., Linearity, Recovery, Precision, Limits of Detection, Limits of Quantitation)

The validation of quantitative assays for phellodendrine is critical to ensure the accuracy and reliability of the results. This process involves the evaluation of several key parameters as outlined by regulatory guidelines.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For phellodendrine, calibration curves are constructed by plotting the peak area against a series of known concentrations. A good correlation coefficient (r²), typically greater than 0.999, indicates excellent linearity over a specified range. researchgate.net For example, one study reported a linear range of 2.5–100.0 μg/mL for phellodendrine. researchgate.net

Recovery: Recovery studies are performed to assess the accuracy of an analytical method. This is determined by spiking a blank matrix with a known amount of phellodendrine and measuring the amount recovered. The mean recovery for phellodendrine has been reported to be in the range of 97.56–102.53%, with a relative standard deviation (RSD) of less than 1.00%, indicating high accuracy. researchgate.netresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the RSD. Both intra-day and inter-day precision are assessed. For phellodendrine, precision values are expected to be within acceptable limits as per regulatory standards. researchgate.net

Limits of Detection (LOD) and Limits of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio, with values of approximately 3:1 for LOD and 10:1 for LOQ. researchgate.net One UHPLC-MS/MS method reported an LOQ of 0.5 ng/mL for phellodendrine in plasma and 1 ng/g in most tissues. researchgate.net

| Parameter | Typical Value/Range | Significance | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.999 | Ensures a proportional response of the detector to the concentration of phellodendrine. | researchgate.net |

| Recovery | 97.56–102.53% | Indicates the accuracy of the method in extracting and measuring the true amount of phellodendrine. | researchgate.netresearchgate.net |

| LOD | Signal-to-Noise Ratio ≈ 3:1 | The smallest amount of phellodendrine that can be reliably detected. | researchgate.net |

| LOQ | 0.5 ng/mL (plasma), 1 ng/g (tissues) | The smallest amount of phellodendrine that can be accurately quantified. | researchgate.net |

Development and Application of Chemical Fingerprinting for Quality Consistency and Comprehensive Characterization

Chemical fingerprinting is a powerful approach for the quality control and comprehensive characterization of botanical materials containing phellodendrine. psu.edu This technique utilizes chromatographic methods, such as HPLC and UPLC, to generate a characteristic profile or "fingerprint" of the chemical constituents present in a sample. oup.compsu.edu

By establishing a standard fingerprint for a high-quality, authenticated sample, subsequent batches can be compared to ensure consistency. psu.edu For phellodendrine-containing extracts, HPLC-DAD is commonly used to create fingerprints, where multiple peaks corresponding to different compounds are recorded. oup.com In one study, an HPLC fingerprint with 44 common peaks was established for a traditional formula, with phellodendrine chloride being one of the identified markers. chemfaces.comnih.gov

The combination of chemical fingerprinting with chemometric analysis, such as similarity analysis and hierarchical clustering analysis, provides a robust tool for quality evaluation. psu.edu This approach can effectively differentiate between samples from different geographical locations or species, which may have variations in their chemical composition. psu.edunih.gov For instance, UPLC/Q-TOF-MS fingerprinting combined with chemometrics has been successfully used to distinguish between different species of Phellodendron. nih.govnih.gov

Methodologies for Discriminating Phellodendrine from Structurally Analogous Alkaloids

Discriminating phellodendrine from structurally similar alkaloids is a significant analytical challenge due to their often-similar chromatographic and spectral properties. Phellodendrine shares a common structural backbone with other protoberberine and aporphine (B1220529) alkaloids, such as berberine, palmatine, and magnoflorine. jlu.edu.cnfrontiersin.org

Advanced analytical techniques are required for their unambiguous differentiation. High-resolution mass spectrometry (HRMS), such as Q-TOF MS and Orbitrap MS, plays a crucial role by providing accurate mass measurements, which can help distinguish between compounds with the same nominal mass but different elemental compositions. phcog.comfrontiersin.org

Tandem mass spectrometry (MS/MS) is also essential. By inducing fragmentation of the parent ion, a unique fragmentation pattern is generated for each alkaloid, which serves as a "fingerprint" for its identification. jlu.edu.cnfrontiersin.org For example, the fragmentation patterns of phellodendrine can be compared to those of its isomers and other related alkaloids to ensure correct identification. frontiersin.org

In some cases, specific chromatographic conditions can be optimized to achieve baseline separation of these closely related compounds. oup.com Furthermore, quantitative ¹H NMR (qNMR) has been developed as a reliable method for the calibration of reference standards of protoberberine alkaloids, including phellodendrine, providing an alternative and complementary approach to chromatographic methods. nih.gov

Protocols for Preparation and Archiving of Phellodendrine Reference Standards for Research Applications

The availability of high-purity, well-characterized reference standards is a prerequisite for accurate quantitative analysis and reliable research on phellodendrine. Protocols for the preparation and archiving of these standards are critical to ensure their stability and integrity over time.

Reference standards of phellodendrine are typically obtained through isolation from natural sources, such as the bark of Phellodendron species, followed by purification using various chromatographic techniques. chemfaces.com The purity of the final product is then assessed using methods like HPLC, and its structure is confirmed by spectroscopic techniques such as MS and NMR. chemfaces.comnih.gov

For archiving, phellodendrine reference standards should be stored under controlled conditions to prevent degradation. It is recommended to store the solid powder in a tightly sealed vial, protected from light, at low temperatures (e.g., 2-8°C or -20°C). chemfaces.commedchemexpress.com Stock solutions are typically prepared in a suitable solvent, such as DMSO or methanol, and stored at -20°C or -80°C. medchemexpress.commedchemexpress.com To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes. medchemexpress.commedchemexpress.com Before use, the product should be allowed to equilibrate to room temperature. chemfaces.com

The calibration of these reference standards is a crucial step. Quantitative ¹H NMR (qNMR) has emerged as a powerful technique for the absolute quantification of reference standards, offering an alternative to the traditional mass balance method. nih.gov This method uses an internal standard of known purity to determine the exact concentration of the phellodendrine standard. nih.gov

Biosynthesis and Metabolic Research of Phellodendrine Chloride

Exploration of Enzymatic Pathways and Precursor Molecules in Phellodendrine (B48772) Biosynthesis

Phellodendrine is a member of the protoberberine class of benzylisoquinoline alkaloids (BIAs). muni.czfrontiersin.org While the specific enzymatic pathway for phellodendrine has not been fully elucidated in isolation, its biosynthesis can be understood by examining the well-established general pathway for protoberberine alkaloids, which are known to be derived from the amino acid L-tyrosine. muni.czmuni.czeolss.net

The biosynthesis commences with L-tyrosine, which serves as the primary precursor. muni.czfrontiersin.org Through a series of enzymatic steps, tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orggenome.jp The first committed step in the BIA pathway is the stereospecific condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine. frontiersin.orgresearchgate.net

Following this initial condensation, (S)-norcoclaurine undergoes a sequence of reactions to form the pivotal branch-point intermediate, (S)-reticuline. frontiersin.orgpnas.org This transformation involves several key enzymes:

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

(S)-coclaurine N-methyltransferase (CNMT)

(S)-N-methylcoclaurine 3′-hydroxylase (NMCH) , a cytochrome P450 enzyme. frontiersin.orgmaxapress.com

(S)-3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) frontiersin.org

(S)-Reticuline is the central precursor for a vast array of BIAs, including the protoberberines. frontiersin.orgpnas.org The formation of the characteristic tetracyclic protoberberine skeleton from (S)-reticuline is catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.orgnih.gov BBE facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. frontiersin.orgnih.gov From (S)-scoulerine, a series of subsequent tailoring reactions, including hydroxylations, methylations (catalyzed by O-methyltransferases), and oxidations (catalyzed by P450 enzymes and other oxidases), are presumed to occur to yield the final structure of phellodendrine. oup.com

Phellodendrine Metabolism in Defined Biological Systems

The metabolic fate of phellodendrine has been investigated in animal models, revealing extensive biotransformation through Phase I and Phase II reactions.

Identification and Comprehensive Characterization of Phellodendrine Metabolites

Research utilizing ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC/Q-TOF MS) has successfully identified phellodendrine metabolites in rats. In one seminal study, a total of 19 distinct metabolites were detected and characterized for the first time following the administration of phellodendrine. muni.cz Among these, four metabolites (designated M4, M5, M9, and M12) were identified as the primary metabolites in vivo. muni.czmuni.czpnas.org Another study specifically identified phellodendrine-O-glucuronide as a metabolite. maxapress.com

Analysis of Phase I Metabolic Transformations (e.g., Hydroxylation, Demethylation, Isomerization)

Phellodendrine undergoes several Phase I metabolic transformations, which are designed to introduce or expose functional groups on the molecule. core.ac.uk The identified Phase I reactions for phellodendrine include hydroxylation, demethylation, and isomerization. muni.czpnas.org Among these, hydroxylation was determined to be one of the two principal metabolic reactions affecting the compound. muni.czpnas.org These oxidative reactions, which add a hydroxyl group or remove a methyl group, increase the polarity of the molecule, preparing it for subsequent conjugation or excretion. acs.org

Investigation of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate elimination. nih.gov For phellodendrine, the observed Phase II reactions are glucuronidation and sulfation. muni.czpnas.org Glucuronidation, the covalent attachment of glucuronic acid, was found to be a major metabolic pathway for phellodendrine, alongside hydroxylation. muni.czpnas.org The specific identification of phellodendrine-O-glucuronide confirms this pathway. maxapress.com

Elucidation of the Role of Cytochrome P450 (CYP450) Enzyme Systems in Phellodendrine Biotransformation

The Cytochrome P450 (CYP450) superfamily of enzymes is central to Phase I metabolism of many xenobiotics, including phellodendrine. Research indicates that phellodendrine acts as both a substrate and an inhibitor of these crucial enzymes. Molecular docking studies and in vitro experiments have assessed its relationship with various CYP isoforms. One study suggests phellodendrine is a substrate for CYP3A4. frontiersin.org

More extensively, the inhibitory effects of phellodendrine on key human liver CYP isoforms have been characterized. Phellodendrine demonstrates inhibitory activity against CYP1A2, CYP3A4, and CYP2C9. nih.govoup.com It does not appear to significantly affect other isoforms like CYP2A6, CYP2E1, CYP2D6, CYP2C19, and CYP2C8. nih.gov The nature of this inhibition has been further detailed through enzyme kinetic studies, revealing that phellodendrine is a competitive inhibitor of CYP1A2 and CYP2C9, and a non-competitive inhibitor of CYP3A4. nih.gov Furthermore, it exhibits time-dependent inhibition of CYP3A4. nih.gov

Inhibitory Effects of Phellodendrine on Human CYP450 Isoforms

| CYP450 Isoform | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| CYP1A2 | 20.56 | Competitive | 10.52 | nih.gov |

| CYP2C9 | 16.30 | Competitive | 7.98 | nih.gov |

| CYP3A4 | 14.98 | Non-competitive, Time-dependent | 7.15 | nih.gov |

Research into Metabolic Interactions of Phellodendrine with Other Compounds via CYP450 Enzymes

The demonstrated ability of phellodendrine to inhibit major drug-metabolizing enzymes like CYP1A2, CYP3A4, and CYP2C9 indicates a high potential for metabolic interactions with other co-administered compounds. nih.govoup.com Such interactions can alter the pharmacokinetics of drugs that are substrates for these enzymes, potentially leading to altered efficacy or safety profiles.

A specific investigation into this phenomenon examined the pharmacokinetic interaction between phellodendrine and rhynchophylline. researchgate.netoup.com The study found that phellodendrine significantly impacted the metabolism of rhynchophylline, a compound known to be metabolized by CYP1A2 and CYP2C9. researchgate.netoup.com Co-administration of phellodendrine led to an increased area under the curve (AUC) and maximum concentration (Cmax) of rhynchophylline, along with a prolonged half-life (t1/2) and reduced clearance rate. researchgate.net This effect was attributed to phellodendrine's significant inhibitory action on CYP1A2 and CYP2C9, with IC50 values in rat liver microsomes determined to be 22.99 µM and 16.23 µM, respectively. researchgate.netoup.com This research provides clear evidence of phellodendrine's capacity to induce herb-drug interactions via the inhibition of CYP450 enzymes. researchgate.net

Mechanistic Studies of Phellodendrine (chloride) Transport Across Biological Barriers

The therapeutic efficacy of phellodendrine, a quaternary isoquinoline (B145761) alkaloid, is intrinsically linked to its ability to traverse various biological barriers to reach its target sites. Research into the mechanistic underpinnings of its transport across key barriers, such as the intestinal epithelium and the blood-brain barrier, is crucial for understanding its pharmacokinetic profile and pharmacological activity.

The intestinal absorption of phellodendrine is a key determinant of its oral bioavailability. In vivo and in situ studies have provided insights into its transport characteristics. Pharmacokinetic studies in rats have shown that phellodendrine can be absorbed from the gastrointestinal tract. massey.ac.nz However, the plasma concentrations observed were relatively low, suggesting limited absorption. massey.ac.nz

Single-pass intestinal perfusion studies in rats have been employed to quantify the absorption parameters of phellodendrine. These studies have revealed that the absorption rate constant (Ka) and the effective permeability coefficient (Peff) of phellodendrine can be influenced by the co-administration of other herbal constituents. For instance, when administered as part of the Phellodendri Chinensis Cortex (PCC) extract, its absorption is notable. Furthermore, when PCC is combined with Atractylodis Rhizoma (AR), the intestinal absorption of phellodendrine is significantly enhanced. nih.govresearchgate.net This suggests that other components within these herbal preparations may modulate intestinal transporters or tight junctions, thereby facilitating the passage of phellodendrine. Similarly, a comparative study between Sanmiao Pills and Simiao Pills, both containing Phellodendri Cortex, demonstrated that the intestinal absorption parameters (Ka and Peff) of phellodendrine were higher in the Simiao Pills group. researchgate.net

Computational models have also been used to predict the intestinal absorption of phellodendrine. A study utilizing the SwissADME tool predicted that phellodendrine possesses good intestinal absorption properties. vnu.edu.vn While in silico predictions offer valuable preliminary data, they are best utilized in conjunction with experimental validation.

At the cellular level, endocytosis, specifically macropinocytosis, has been identified as a potential transport mechanism for phellodendrine chloride. nih.gov Macropinocytosis is a process of cellular uptake where the cell engulfs large amounts of extracellular fluid. Research has shown that phellodendrine chloride can inhibit macropinocytosis in certain cancer cell lines by preventing membrane ruffling, a critical step in the formation of macropinosomes. nih.govmdpi.com This inhibitory effect on a key nutrient uptake pathway has been explored for its potential anti-cancer properties. mdpi.comresearchgate.net While this research focuses on the inhibition of the process, it highlights the interaction of phellodendrine with cellular membrane dynamics, which are fundamental to transport.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential as a neurotherapeutic agent. The BBB is a highly selective barrier that protects the central nervous system. rndsystems.com While some studies have suggested that phellodendrine may have effects on the central nervous system, detailed mechanistic studies on its transport across the BBB are limited. researcher.lifedntb.gov.ua Some research indicates that dehydroepiandrosterone (B1670201) sulfate (B86663), another compound, can partially penetrate the blood-brain barrier. medchemexpress.com However, direct evidence and the specific transport mechanisms for phellodendrine's passage through the BBB require further investigation. The physicochemical properties of a molecule, such as lipid solubility and molecular size, are key determinants of its ability to cross the BBB, alongside its interaction with specific transporters. rndsystems.com

The transport of phellodendrine is also influenced by efflux transporters, such as P-glycoprotein (P-gp), and metabolic enzymes like cytochrome P450 (CYP450). Phellodendrine has been shown to inhibit the activity of several CYP450 enzymes, including CYP1A2, CYP3A4, and CYP2C9. tandfonline.com This inhibition can lead to pharmacokinetic interactions when phellodendrine is co-administered with drugs that are substrates for these enzymes, potentially increasing their systemic exposure. tandfonline.com

Interactive Data Table: Intestinal Absorption Parameters of Phellodendrine

| Formulation | Absorption Rate Constant (Ka) | Effective Permeability (Peff) | Notable Finding |

| Phellodendri Chinensis Cortex (PCC) | Baseline | Baseline | Demonstrates inherent absorption. nih.gov |

| PCC + Atractylodis Rhizoma (AR) | Increased | Increased | Combination enhances intestinal absorption compared to PCC alone. nih.govresearchgate.net |

| Sanmiao Pills | Lower | Lower | Lower absorption compared to Simiao Pills. researchgate.net |

| Simiao Pills | Higher | Higher | Formulation composition significantly improves intestinal absorption. researchgate.net |

Molecular and Cellular Mechanisms of Action of Phellodendrine Chloride

In-depth Investigation of Intracellular Signaling Pathways and Specific Molecular Targets

Phellodendrine (B48772), an isoquinoline (B145761) alkaloid, exerts its biological effects by modulating a variety of intracellular signaling pathways and interacting with specific molecular targets. Its mechanisms of action are primarily centered around the regulation of inflammatory and antioxidant pathways, which are crucial in various physiological and pathological processes.

Anti-inflammatory Pathways and Targets

Phellodendrine has demonstrated significant anti-inflammatory properties through its interaction with several key signaling cascades and molecules. These interactions collectively contribute to the reduction of inflammatory responses.

Phellodendrine has been shown to modulate the Toll-like receptor 4 (TLR4)/Nuclear Factor-κB (NF-κB) signaling pathway, a critical component of the innate immune response. scielo.orgnih.govtandfonline.com Activation of TLR4, often by bacterial components like lipopolysaccharides (LPS), initiates a downstream cascade that leads to the activation of NF-κB. plos.org NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. plos.org

Research indicates that phellodendrine can suppress the activation of TLR4. scielo.org This inhibition of TLR4 prevents the subsequent activation of downstream signaling molecules, including Myeloid differentiation primary response 88 (MyD88), and ultimately hinders the activation of the NF-κB pathway. scielo.orgtandfonline.comresearchgate.net By disrupting this pathway, phellodendrine effectively reduces the production of inflammatory mediators, contributing to its anti-inflammatory effects. nih.govtandfonline.com Studies have shown that this modulation of the TLR4/NF-κB pathway is a key mechanism by which phellodendrine alleviates inflammatory conditions. nih.govtandfonline.com

Phellodendrine has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. tandfonline.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. frontiersin.orgmdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). mdpi.com

Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. frontiersin.orgmdpi.com Research suggests that phellodendrine can induce the activation of Nrf2, leading to an enhanced antioxidant capacity within the cell. tandfonline.com This activation of the Nrf2 pathway contributes to the anti-inflammatory effects of phellodendrine, as reducing oxidative stress can in turn suppress inflammatory signaling pathways like NF-κB. mdpi.com

Phellodendrine has been identified as an inhibitor of cyclooxygenase (COX) isoforms, specifically COX-1 (encoded by the PTGS1 gene) and COX-2 (encoded by the PTGS2 gene). peerj.comdntb.gov.ua These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgpublisherspanel.com COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme, with its expression being triggered by inflammatory stimuli like cytokines. peerj.comgenecards.org

Studies have shown that phellodendrine can directly target and decrease the mRNA expression of both PTGS1 and PTGS2. peerj.com In inflammatory conditions stimulated by agents like LPS, the expression of PTGS2 is significantly increased. peerj.com Phellodendrine has been demonstrated to counteract this increase, thereby reducing the production of pro-inflammatory prostaglandins. peerj.com This inhibition of COX enzymes is a significant contributor to the anti-inflammatory and analgesic properties of phellodendrine.

Table 1: Effect of Phellodendrine on Cyclooxygenase (COX) Isoforms

| Target | Gene | Effect of Phellodendrine | Reference |

| Cyclooxygenase-1 | PTGS1 | Decreased mRNA expression | peerj.com |

| Cyclooxygenase-2 | PTGS2 | Decreased mRNA expression, counteracting LPS-induced increase | peerj.com |

A key aspect of phellodendrine's anti-inflammatory action is its ability to modulate the production of various inflammatory cytokines. tandfonline.compeerj.com Cytokines are small proteins that play a crucial role in cell signaling during an immune response and can be broadly categorized as pro-inflammatory or anti-inflammatory. mdpi.comthermofisher.com

Phellodendrine has been shown to significantly reduce the levels of several pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. tandfonline.comopendentistryjournal.com

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but often elevated in inflammatory states. tandfonline.compeerj.comlidsen.com

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. tandfonline.comthermofisher.com

Interleukin-8 (IL-8): A chemokine that attracts neutrophils and other immune cells to the site of inflammation. tandfonline.comlidsen.com

Table 2: Modulation of Inflammatory Cytokines by Phellodendrine

| Cytokine | Type | Effect of Phellodendrine | Reference |

| TNF-α | Pro-inflammatory | Reduction | tandfonline.com |

| IL-6 | Pro-inflammatory | Reduction | tandfonline.compeerj.com |

| IL-1β | Pro-inflammatory | Reduction | tandfonline.com |

| IL-8 | Pro-inflammatory | Reduction | tandfonline.com |

| IL-4 | Anti-inflammatory | Modulation | tandfonline.commdpi.com |

Phellodendrine has been implicated in the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome complex. informahealthcare.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. nih.govfrontiersin.org Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. frontiersin.orgnih.gov

Research indicates that phellodendrine can inhibit the activation of the NLRP3 inflammasome. informahealthcare.com This suppression prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18, thereby reducing the inflammatory response. nih.gov The ability of phellodendrine to suppress the NLRP3 inflammasome represents another important mechanism contributing to its broad anti-inflammatory effects.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

Phellodendrine has been shown to exert regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in mediating cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The MAPK family primarily includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govscienceopen.com Phellodendrine's interaction with these pathways is a key component of its anti-inflammatory and anti-allergic mechanisms.

In the context of allergic reactions, phellodendrine can decrease the phosphorylation levels of ERK, JNK, and p38. nih.gov This inhibition is part of a larger cascade that suppresses mast cell activation. nih.gov Studies on atopic dermatitis have also indicated that alkaloids, including phellodendrine, can suppress the phosphorylation of JNK, ERK, and p38 in the skin. dovepress.com Furthermore, molecular docking analyses have predicted a favorable binding interaction between phellodendrine and MAPK1, a key component of the ERK pathway. tandfonline.com Network pharmacology studies have also identified the MAPK signaling pathway as a significant target of phellodendrine in the context of its potential therapeutic effects on diabetes mellitus. ijpsonline.comijpsonline.com

| MAPK Pathway Component | Effect of Phellodendrine | Observed Context | Source |

|---|---|---|---|

| ERK (Extracellular signal-regulated kinase) | Decreased phosphorylation | Allergic reaction models | nih.govdovepress.com |

| JNK (c-Jun N-terminal kinase) | Decreased phosphorylation | Allergic reaction models | nih.govdovepress.com |

| p38 | Decreased phosphorylation | Allergic reaction models | nih.govdovepress.com |

| MAPK1 | Predicted binding affinity | Molecular docking for atopic dermatitis | tandfonline.com |

| MAPK8 (JNK1) | Identified as a target | Network pharmacology for diabetes | ijpsonline.com |

Anti-allergic Mechanistic Investigations

The anti-allergic properties of phellodendrine are rooted in its ability to intervene in several key stages of the allergic cascade, particularly those involving mast cells.

Mast cell degranulation is a critical event in immediate-type allergic reactions, releasing a host of inflammatory mediators. frontiersin.orgmdpi.com Phellodendrine has demonstrated a significant ability to inhibit this process. In studies using the mast cell activator compound 48/80, phellodendrine suppressed the degranulation of rat basophilic leukemia cells (RBL-2H3). nih.gov This inhibition leads to a reduction in the release of key allergic and pro-inflammatory mediators. nih.gov

| Mediator | Effect of Phellodendrine | Source |

|---|---|---|

| β-hexosaminidase (β-HEX) | Release suppressed | nih.gov |

| Histamine (B1213489) (HIS) | Release suppressed | nih.gov |

| Interleukin-4 (IL-4) | Release suppressed | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Release suppressed | nih.gov |

A key mechanism for IgE-independent mast cell activation involves the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its rat ortholog, MRGPRB3. nih.govresearchgate.netmdpi.com These receptors can be activated by various compounds, leading to pseudo-allergic reactions. mdpi.comnih.gov Phellodendrine has been identified as a natural compound that targets this pathway to exert its anti-allergic effects. nih.govresearchgate.net Research indicates that phellodendrine can alter the conformation of the MRGPRB3/MRGPRX2 protein. nih.gov This interaction leads to a reduction in the mRNA expression of MRGPRB3 and diminishes the responsiveness of MRGPRX2, thereby inhibiting downstream signaling and mast cell activation. nih.gov

The activation of MRGPRX2 typically leads to the activation of Phospholipase C (PLC), which in turn triggers an increase in intracellular calcium ion (Ca2+) levels, a critical step for mast cell degranulation. nih.gov Phellodendrine intervenes in this signaling cascade by decreasing intracellular Ca2+ levels following mast cell stimulation. nih.gov

The reduction in Ca2+ mobilization subsequently affects the activity of several calcium-dependent kinases. Phellodendrine has been shown to decrease the phosphorylation levels of Ca2+/calmodulin-dependent protein kinase (CaMK), Protein Kinase C (PKC), and Phospholipase Cβ1 (PLCβ1). nih.gov The inhibition of this PLC/PKC pathway is a crucial step that connects the initial receptor interaction to the suppression of downstream MAPK signaling, ultimately preventing the allergic response. nih.gov

| Molecule/Ion | Effect of Phellodendrine | Context | Source |

|---|---|---|---|

| Intracellular Calcium Ion (Ca2+) | Decreased levels | Mast cell activation | nih.gov |

| CaMK (Ca2+/calmodulin-dependent protein kinase) | Decreased phosphorylation | Mast cell activation | nih.gov |

| PKC (Protein Kinase C) | Decreased phosphorylation | Mast cell activation | nih.gov |

| PLCβ1 (Phospholipase Cβ1) | Decreased phosphorylation | Mast cell activation | nih.gov |

Interaction with Mas-related G Protein-coupled Receptors (MRGPRX2/MRGPRB3)

Mechanistic Insights into Anti-diabetic and Metabolic Regulation

Phellodendrine is also investigated for its potential in managing metabolic disorders like diabetes mellitus. ijpsonline.com Its mechanisms appear to involve key pathways that regulate glucose homeostasis and insulin (B600854) sensitivity. ijpsonline.comijpsonline.com

The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is central to insulin's metabolic effects, including promoting glucose uptake and glycogen (B147801) synthesis. frontiersin.orgnih.govnih.gov Network pharmacology has identified the PI3K/AKT pathway as a highly probable mechanism for phellodendrine's anti-diabetic action. ijpsonline.comijpsonline.com

Studies have shown that high concentrations of phellodendrine can activate the PI3K/AKT pathway. ijpsonline.com This activation is significant because the PI3K/AKT cascade stimulates the translocation of glucose transporters to the cell membrane, thereby increasing glucose absorption from the blood. ijpsonline.com Downstream of AKT, the pathway influences Glycogen Synthase Kinase 3 Beta (GSK-3β), a key regulator of glycogen synthesis. ijpsonline.comfrontiersin.org By activating the PI3K/AKT pathway, phellodendrine can potentially modulate GSK-3β activity, contributing to improved glucose metabolism. ijpsonline.com Molecular docking studies support this mechanism, indicating that phellodendrine can form stable complexes with key proteins in this pathway, including the p110 catalytic subunit of PI3K (PIK3CA) and GSK-3β. ijpsonline.comijpsonline.com

| Pathway Component | Role in Metabolism | Modulation by Phellodendrine | Source |

|---|---|---|---|

| PI3K (Phosphatidylinositol 3-Kinase) | Initiates insulin signaling cascade for glucose uptake | Pathway is activated; predicted to bind PIK3CA subunit | ijpsonline.comijpsonline.com |

| AKT (Protein Kinase B) | Phosphorylates downstream targets to promote glucose transport and storage | Pathway is activated; gene expression can be increased | ijpsonline.com |

| GSK-3β (Glycogen Synthase Kinase 3 Beta) | Regulates glycogen synthase activity | Predicted to bind and be modulated by the pathway | ijpsonline.comijpsonline.com |

Regulation via the AMP-activated Protein Kinase (AMPK)/mechanistic Target of Rapamycin (B549165) (mTOR) Pathway

Phellodendrine has been shown to modulate the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cellular energy homeostasis and metabolism. medchemexpress.comnih.gov Activation of AMPK triggers a cascade of events that collectively shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. mdpi.com

Research indicates that phellodendrine promotes the phosphorylation and activation of AMPK. nih.gov Once activated, AMPK can inhibit the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. mdpi.com This inhibition is achieved through direct phosphorylation of mTORC1-specific components like Raptor and through the activation of the Tuberous Sclerosis Complex (TSC), which acts as a GTPase-activating protein for Rheb, a direct activator of mTORC1. mdpi.com The suppression of mTOR signaling by phellodendrine-activated AMPK has been observed to promote autophagy, a cellular process for degrading and recycling cellular components. nih.govablesci.com This mechanism is implicated in the therapeutic effects of phellodendrine in conditions like ulcerative colitis and burn sepsis-induced intestinal injury. nih.govablesci.com

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

Phellodendrine has been identified as a modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway. researchgate.netresearchgate.net The second messenger cAMP is synthesized from ATP by adenylyl cyclase and plays a pivotal role in numerous cellular processes by activating protein kinase A (PKA) and other effectors. mdpi.comcpn.or.kr

Network pharmacology studies have suggested that phellodendrine's anti-inflammatory effects may be partly mediated through the regulation of the cAMP signaling pathway. researchgate.netresearchgate.net It is proposed that phellodendrine may influence the activity of proteins involved in this pathway, although the precise molecular interactions are still under investigation. ijpsonline.com The modulation of cAMP signaling by phellodendrine could contribute to its observed therapeutic potential in inflammation-related diseases. researchgate.netresearchgate.net

Involvement in Cyclic Guanosine (B1672433) Monophosphate-Protein Kinase G (cGMP-PKG) Signaling Pathways

In addition to the cAMP pathway, phellodendrine is also implicated in the cyclic guanosine monophosphate-protein kinase G (cGMP-PKG) signaling pathway. researchgate.net cGMP, synthesized by guanylate cyclases, is another crucial second messenger that activates protein kinase G (PKG), leading to a variety of cellular responses. mdpi.comcusabio.com

Analysis based on the Kyoto Encyclopedia of Genes and Genomes (KEGG) has pointed to the cGMP-PKG signaling pathway as a core mechanism in the therapeutic action of phellodendrine, particularly in the context of diabetes mellitus. researchgate.net The activation of this pathway can lead to the phosphorylation of various downstream targets, influencing processes such as smooth muscle relaxation and cellular calcium levels. cusabio.com

Inhibitory Effects on Specific Enzymes

Phellodendrine has demonstrated inhibitory activity against several key enzymes implicated in various pathological conditions.

| Target Enzyme | Binding Energy (kcal/mol) | Implication |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.7 | PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. vnu.edu.vnmdpi.com Phellodendrine acts as a reversible inhibitor of PTP1B. vnu.edu.vnmdpi.com |

| Aldose Reductase | -8.5 | This enzyme is the rate-limiting step in the polyol pathway, which is implicated in diabetic complications. vnu.edu.vnmdpi.com Phellodendrine effectively inhibits aldose reductase. vnu.edu.vn |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | -8.4 | This enzyme is involved in the regulation of glucocorticoid activity. vnu.edu.vnnih.gov |

Data sourced from molecular docking studies. vnu.edu.vn

Autophagy Regulatory Mechanisms and Their Signaling Networks

Phellodendrine is a known promoter of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. medchemexpress.comnih.gov This regulatory effect is primarily mediated through its influence on the AMPK/mTOR signaling pathway. nih.govablesci.com

By activating AMPK and subsequently inhibiting mTOR, phellodendrine initiates the autophagic process. nih.gov This has been observed to be beneficial in the context of ulcerative colitis, where phellodendrine treatment was found to activate the p-AMPK/mTOR signaling pathway and promote autophagy, leading to reduced intestinal damage. nih.gov Similarly, in burn sepsis-induced intestinal injury, phellodendrine was shown to suppress oxidative stress and promote autophagy by regulating the AMPK/mTOR pathway. ablesci.com

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Phellodendrine has been shown to possess inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). ijpsonline.comijpsonline.com The inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft.

Studies have demonstrated that the AChE inhibitory effect of phellodendrine is dose-dependent. ijpsonline.com This mechanism of action is relevant to the potential therapeutic applications of phellodendrine in conditions characterized by cholinergic deficits.

Immunomodulatory Mechanisms, including Immunosuppression

Phellodendrine exhibits immunomodulatory effects, including immunosuppressive properties. ijpsonline.comresearchgate.net These effects are mediated through various mechanisms that influence the function of immune cells and the production of inflammatory mediators.

Antioxidant Mechanisms and their Cellular Pathways

Phellodendrine, a quaternary isoquinoline alkaloid, demonstrates significant antioxidant properties through various molecular and cellular mechanisms. Its activity is primarily centered on the mitigation of oxidative stress by scavenging reactive oxygen species (ROS) and modulating key cellular signaling pathways involved in the antioxidant response.

Research indicates that phellodendrine exhibits direct radical scavenging activity. ijpsonline.com This intrinsic capability allows it to neutralize harmful free radicals, thereby protecting cells from oxidative damage. ijpsonline.comnjucm.edu.cndotaindex.com The accumulation of ROS can lead to damage of crucial cellular components like lipids, proteins, and DNA, and is implicated in a variety of pathological conditions. nih.govsemanticscholar.org Phellodendrine's ability to directly counter these reactive molecules forms the first line of its antioxidant defense. ijpsonline.com

Beyond direct scavenging, phellodendrine exerts its antioxidant effects by modulating critical signaling pathways. It has been shown to protect against oxidative stress by regulating the Akt/NF-κB pathway. peerj.comresearchgate.net The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammatory responses, which are closely linked with oxidative stress. By inhibiting this pathway, phellodendrine can reduce the expression of pro-inflammatory cytokines, thus alleviating inflammation-associated oxidative damage. peerj.comCurrent time information in Bangalore, IN.

The compound's influence also extends to the regulation of autophagy, a cellular process for degrading and recycling damaged components, which is closely linked to oxidative stress management. dntb.gov.uamdpi.com Phellodendrine can promote autophagy by regulating the AMPK/mTOR signaling pathway. mdpi.comnih.gov This process helps clear damaged mitochondria, a primary source of cellular ROS, thereby maintaining redox homeostasis and cell survival under stress conditions. benthamdirect.com

Table 1: Summary of Phellodendrine's Antioxidant Mechanisms

| Mechanism of Action | Cellular Pathway/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| Direct Antioxidant Activity | Reactive Oxygen Species (ROS) | Direct scavenging of free radicals. | ijpsonline.com |

| Enzyme Regulation | Superoxide Dismutase (SOD1, SOD2) | Promotes the expression of SOD1 and SOD2. | dntb.gov.ua |

| Pathway Modulation | Akt/NF-κB Signaling Pathway | Inhibits the pathway to reduce inflammation and oxidative stress. | peerj.comresearchgate.netCurrent time information in Bangalore, IN. |

| Pathway Modulation | Nrf2 Signaling Pathway | Activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes. | Current time information in Bangalore, IN.nih.gov |

| Autophagy Regulation | AMPK/mTOR Signaling Pathway | Promotes autophagy to clear damaged cellular components and reduce ROS. | dntb.gov.uamdpi.comnih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of Phellodendrine (chloride) and its Chemical Analogs

While specific studies on the synthesis and evaluation of a wide range of phellodendrine derivatives are limited, research into related compounds suggests that alterations to the isoquinoline core or its substituents can dramatically change the pharmacological profile. researchgate.netmdpi.comtsijournals.com For many bioactive alkaloids, the spatial arrangement of functional groups is crucial for target recognition and binding. semanticscholar.org Without dedicated SAR studies on phellodendrine, identifying the precise structural moieties responsible for its distinct antioxidant and anti-inflammatory activities remains an area for future investigation.

Application of Molecular Docking and Advanced Computational Chemistry in Target Identification and Interaction Prediction

Molecular docking and other computational chemistry techniques have been instrumental in elucidating the potential molecular targets of phellodendrine and predicting its binding interactions at the atomic level. ijpsonline.comvnu.edu.vn These in silico methods simulate the binding of a ligand (phellodendrine) to the active site of a protein target, providing insights into binding affinity and the specific interactions that stabilize the complex. vnu.edu.vnsemanticscholar.orgturkiyeparazitolderg.org

Several studies have employed molecular docking to investigate phellodendrine's mechanism of action against various diseases. In the context of diabetes mellitus, docking studies revealed that phellodendrine can form stable complexes with multiple key target proteins. ijpsonline.comvnu.edu.vn For example, it showed strong binding affinities for Protein Tyrosine Phosphatase 1B (PTP1B), aldose reductase, and 11β-hydroxysteroid dehydrogenase (11β-HSD), with binding energies of -8.7, -8.5, and -8.4 kcal/mol, respectively. vnu.edu.vn The interaction with PTP1B, a negative regulator of insulin signaling, involved hydrogen bonds with residues like ASP48 and various van der Waals and pi-stacking interactions, suggesting a potential mechanism for its anti-diabetic effects. vnu.edu.vn

Further docking analyses against other diabetes-related targets identified strong interactions with Insulin Receptor (INSR), Mitogen-Activated Protein Kinase 8 (MAPK8), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), and Glycogen Synthase Kinase-3 beta (GSK3B), with binding energies all lower than -7.0 kcal/mol, indicating stable binding. ijpsonline.com The interactions were primarily driven by hydrophobic interactions and hydrogen bonds. ijpsonline.com

In studies related to inflammation and cancer, phellodendrine was docked against targets like Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2). The results showed a favorable binding affinity with a docking score of -7.183 kcal/mol, indicating its potential to inhibit this key inflammatory mediator. researchgate.netresearchgate.net Molecular docking has also been used to explore its interactions with targets in atopic dermatitis, such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6), where it displayed high binding affinity. nih.govdovepress.com

Table 2: Molecular Docking Results for Phellodendrine with Various Protein Targets

| Target Protein | Disease Context | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if reported) | Reference(s) |

|---|---|---|---|---|

| PTP1B | Diabetes Mellitus | -8.7 | ASP48, ARG47, VAL49, PHE182, ILE219 | vnu.edu.vn |

| Aldose Reductase | Diabetes Mellitus | -8.5 | Not specified | vnu.edu.vn |

| 11β-HSD | Diabetes Mellitus | -8.4 | Not specified | vnu.edu.vn |

| INSR | Diabetes Mellitus | -8.7 | LEU1002, VAL1010 (hydrophobic interactions) | ijpsonline.com |

| MAPK8 (JNK1) | Diabetes Mellitus | -7.6 | Not specified | ijpsonline.com |

| PIK3CA | Diabetes Mellitus | -8.2 | Not specified | ijpsonline.com |

| GSK3B | Diabetes Mellitus | -7.9 | Not specified | ijpsonline.com |

| PTGS2 (COX-2) | Inflammation, Cancer | -7.183 | Not specified | researchgate.netresearchgate.net |

| TNF | Atopic Dermatitis | ≤ -5.0 | Not specified | nih.govdovepress.com |

| IL-6 | Atopic Dermatitis | ≤ -5.0 | Not specified | nih.govdovepress.com |

Utilization of Network Pharmacology and Systems Biology Approaches for Multi-Target and Pathway Analysis

Network pharmacology and systems biology provide a powerful framework for understanding the complex mechanisms of action of natural products like phellodendrine, which often interact with multiple targets and pathways simultaneously. dovepress.comnih.gov By integrating data from genomics, proteomics, and bioinformatics, these approaches construct comprehensive networks to explore the relationships between drugs, targets, and diseases. peerj.comacs.org

Multiple network pharmacology studies have been conducted to decipher the therapeutic mechanisms of phellodendrine across different conditions. For the treatment of inflammation, phellodendrine was found to act on 12 core targets, including PTGS1, PTGS2, HTR1A, and PIK3CA. peerj.comnih.govresearchgate.net Subsequent pathway enrichment analysis revealed that these targets were significantly involved in the cAMP signaling pathway, TNF signaling pathway, and estrogen signaling pathway, highlighting the multi-faceted nature of its anti-inflammatory effects. peerj.comnih.gov

In the context of ulcerative colitis, network pharmacology analysis identified the AMPK/mTOR signaling pathway as a key target. nih.govresearchgate.net Phellodendrine was predicted to regulate autophagy through this pathway, thereby reducing intestinal injury. mdpi.comnih.gov This was further supported by experimental validation showing that phellodendrine treatment could indeed activate the p-AMPK/mTOR pathway. nih.gov

For diabetes mellitus, a network pharmacology approach screened 84 potential targets of phellodendrine. ijpsonline.comijpsonline.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses showed that these targets were primarily associated with insulin resistance, insulin secretion, and inflammatory responses. ijpsonline.com The most significant pathways identified were the PI3K/Akt signaling pathway, MAPK signaling pathway, and IL-17 signaling pathway, suggesting that phellodendrine exerts its hypoglycemic effects through a multi-pronged approach involving these interconnected pathways. ijpsonline.comijpsonline.com

These systems-level analyses consistently demonstrate that phellodendrine does not act on a single target but rather modulates a network of interacting proteins and pathways. This multi-target, multi-pathway characteristic is a hallmark of many traditional medicines and underscores the utility of network pharmacology in uncovering the holistic mechanisms of such compounds. dovepress.comtmrjournals.com

Table 3: Key Pathways for Phellodendrine Action Identified by Network Pharmacology

| Disease/Condition | Key Identified Pathways | Core Targets in Pathways | Reference(s) |

|---|---|---|---|

| Inflammation | cAMP signaling, TNF signaling, Estrogen signaling | PTGS1, PTGS2, HTR1A, PIK3CA, AKT1 | peerj.comnih.gov |

| Ulcerative Colitis | AMPK/mTOR signaling | AMPK, mTOR | mdpi.comnih.govresearchgate.net |

| Diabetes Mellitus | PI3K/Akt signaling, MAPK signaling, IL-17 signaling | PIK3CA, GSK3B, MAPK8, INSR, AKT1 | ijpsonline.comijpsonline.com |

| Atopic Dermatitis | Toll-like receptor signaling, TNF signaling | TLR4, NF-κB, TNF, IL-6, AKT1 | nih.govdovepress.com |

| Bladder Cancer | PI3K/Akt signaling, Estrogen signaling | PTGS2, PIK3CA, JUN, ESR1 | researchgate.netresearchgate.netresearchgate.net |

Preclinical Research Models and Methodologies in Phellodendrine Chloride Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cell-based assays represent a fundamental approach in preclinical research, offering controlled environments to dissect the molecular pathways affected by phellodendrine (B48772).

The RAW264.7 macrophage cell line is a standard model for studying inflammatory processes, as these cells are highly sensitive to stimuli like lipopolysaccharide (LPS), which triggers a significant inflammatory response. plos.orgnih.gov Studies have demonstrated the anti-inflammatory potential of phellodendrine using this model. Research shows that phellodendrine can reduce the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells. researchgate.net Mechanistic investigations suggest that phellodendrine exerts its effects by modulating multiple signaling pathways, including the cAMP and TNF signaling pathways. researchgate.netresearchgate.net Network pharmacology combined with experimental results indicates that phellodendrine directly targets key inflammatory proteins and alters the mRNA expression of genes such as PTGS1, PTGS2, and AKT1. researchgate.net

Table 1: Effects of Phellodendrine in RAW264.7 Macrophage Models

| Stimulant | Key Findings | Implicated Signaling Pathways | Reference |

| Lipopolysaccharide (LPS) | Reduced levels of Interleukin-6 (IL-6). | cAMP, TNF | researchgate.net, researchgate.net |

| Lipopolysaccharide (LPS) | Changed mRNA expression of PTGS1, PTGS2, HSP90ab1, AKT1, HTR1A, PI3CA, and F10. | Estrogen, Serotonergic Synapse | researchgate.net |

The rat basophilic leukemia (RBL-2H3) cell line is extensively used to study the pathophysiology of allergic reactions because it mimics the degranulation process of mast cells. gbsleiden.comkoreascience.kr Upon stimulation, these cells release mediators like histamine (B1213489) and β-hexosaminidase, which are hallmarks of an allergic response. koreascience.kr

Research on phellodendrine using the RBL-2H3 cell model has provided significant insights into its anti-allergic mechanisms. In studies where degranulation was induced by compound 48/80 (C48/80), phellodendrine was found to suppress the release of β-hexosaminidase (β-HEX) and histamine (HIS). nih.gov It also inhibited the secretion of pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The underlying mechanism involves the modulation of the Mas-related G protein-coupled receptor member B3 (MRGPRB3), the rat counterpart to the human MRGPRX2. nih.gov Phellodendrine appears to alter the receptor's structure, leading to reduced intracellular calcium (Ca2+) levels and subsequent inhibition of downstream signaling cascades, including the PLC/PKC, MAPK, and NF-κB pathways. nih.gov

Table 2: Anti-Allergic Effects of Phellodendrine in RBL-2H3 Mast Cell Model

| Stimulant | Inhibited Mediators | Mechanistic Insights | Reference |

| Compound 48/80 | β-hexosaminidase, Histamine, IL-4, TNF-α | Reduced mRNA expression of MRGPRB3; Decreased intracellular Ca2+ levels; Inhibited phosphorylation of CaMK, PLCβ1, PKC, ERK, JNK, p38, and p65. | nih.gov |

The HT22 cell line, derived from mouse hippocampus, is a valuable tool for investigating mechanisms of neuronal cell death, particularly those induced by oxidative stress or glutamate (B1630785) toxicity. mdpi.comnih.govresearchgate.net These cells lack certain ionotropic glutamate receptors, making them suitable for studying excitotoxicity mediated by oxidative pathways. researchgate.net

Studies have shown that phellodendrine possesses neuroprotective properties in this model. Specifically, it has demonstrated antioxidant activity by enhancing radical scavenging. researchgate.net In HT22 cells subjected to oxidative stress induced by hydrogen peroxide, phellodendrine exhibited a neuroprotective effect, suggesting its potential to mitigate neuronal damage associated with oxidative stress. researchgate.net

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. if-pan.krakow.pl They are a standard in vitro model for assessing the potential of a compound to cause drug-drug interactions through enzyme inhibition. if-pan.krakow.plnih.gov